NDT 9513727

Description

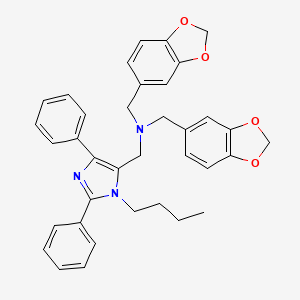

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-N-[(3-butyl-2,5-diphenylimidazol-4-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O4/c1-2-3-18-39-30(35(28-10-6-4-7-11-28)37-36(39)29-12-8-5-9-13-29)23-38(21-26-14-16-31-33(19-26)42-24-40-31)22-27-15-17-32-34(20-27)43-25-41-32/h4-17,19-20H,2-3,18,21-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITACCRHKSPSKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CN(CC4=CC5=C(C=C4)OCO5)CC6=CC7=C(C=C6)OCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439571-48-9 | |

| Record name | NDT-9513727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439571489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NDT-9513727 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H94WRL71FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NDT 9513727: A Comprehensive Technical Guide to its Mechanism of Action as a C5a Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NDT 9513727 is a potent, selective, and orally bioavailable small molecule that functions as an inverse agonist of the human complement component 5a receptor (C5aR, CD88). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions with C5aR, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization. The quantitative data on its potency and efficacy are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The complement system is a critical component of the innate immune system, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects through the G protein-coupled receptor (GPCR), C5aR, which is primarily expressed on myeloid cells.[1] The C5a-C5aR signaling axis plays a central role in a multitude of inflammatory diseases, making C5aR a compelling therapeutic target.[2][3]

This compound has emerged as a significant investigational compound due to its potent and selective inverse agonist activity at the human C5aR.[4][5] Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist can inhibit the basal, constitutive activity of a receptor, leading to a more profound suppression of signaling.[6] This technical guide delineates the core mechanism of action of this compound, providing a valuable resource for researchers in inflammation and drug discovery.

Mechanism of Action of this compound

Molecular Interaction with C5aR

Structural studies have revealed that this compound binds to an extra-helical site on the C5a receptor, located between transmembrane helices 3, 4, and 5.[2][7] This allosteric binding site is distinct from the orthosteric site where the endogenous ligand C5a binds.[8] The crystal structure of C5aR in complex with this compound shows that the compound stabilizes an inactive conformation of the receptor.[2][7] A key interaction with the residue Trp2135.49 is thought to be a major determinant of the compound's species selectivity, with high affinity for primate and gerbil receptors and low affinity for rodent receptors.[2]

Inverse Agonism and Inhibition of C5aR Signaling

C5aR, like many GPCRs, exhibits a degree of constitutive (basal) activity even in the absence of its natural agonist, C5a.[6] this compound functions as an inverse agonist by reducing this basal receptor activity.[9][10] This is demonstrated by its ability to decrease the basal level of GTPγS binding to membranes expressing C5aR.[9][10]

In the presence of C5a, this compound acts as a potent competitive antagonist, inhibiting C5a-mediated G protein activation and downstream signaling cascades.[5] C5aR primarily couples to the Gαi subunit of heterotrimeric G proteins.[11][12] Activation of Gαi leads to the inhibition of adenylyl cyclase and the activation of other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[2] By stabilizing the inactive state of C5aR, this compound effectively blocks these downstream events.

The primary signaling pathway inhibited by this compound is the C5a-induced activation of Gαi, which leads to a cascade of intracellular events culminating in various cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][11]

Quantitative Data

The potency and activity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type/System | Parameter | Value (nM) | Reference |

| C5aR Radioligand Binding | Human Neutrophil Membranes | IC50 | 11.6 | [4][5] |

| GTPγS Binding | Sf9 cell membranes expressing hC5aR | IC50 (vs. 10 nM C5a) | 9.2 | [5][9] |

| GTPγS Binding (Inverse Agonism) | Sf9 cell membranes expressing hC5aR | IC50 (basal) | 5.7 | [9][10] |

| Calcium Mobilization | Dibutyryl cAMP-differentiated U937 cells | IC50 (vs. EC50 of C5a) | 1.9 | [5][9] |

| Oxidative Burst | Human Neutrophils | IC50 | 1.1 | [5] |

| Degranulation | Human Neutrophils | IC50 | 7.1 | [5] |

| CD11b Expression | Human Neutrophils | IC50 | 4.3 | [5] |

| Chemotaxis | Human Neutrophils | IC50 | 2.5 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers.

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation and can be used to characterize agonists, antagonists, and inverse agonists.[12][13]

Materials:

-

Membranes from Sf9 cells co-expressing human C5aR and Gαi2, Gβ1, and Gγ2 subunits.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

[35S]GTPγS.

-

This compound and human C5a.

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup:

-

For antagonist mode : To each well of a 96-well plate, add 50 µL of assay buffer containing various concentrations of this compound. Then add 50 µL of assay buffer containing a fixed concentration of human C5a (e.g., 10 nM).

-

For inverse agonist mode : Add 50 µL of assay buffer containing various concentrations of this compound and 50 µL of assay buffer without C5a.

-

-

Add 50 µL of cell membranes (typically 5-10 µg of protein) to each well.

-

Add 50 µL of assay buffer containing GDP (final concentration ~10 µM).

-

Initiate the reaction by adding 50 µL of assay buffer containing [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Add 50 µL of a suspension of SPA beads to each well.

-

Incubate for an additional 30 minutes at room temperature to allow the beads to settle.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation. For inverse agonism, the decrease in basal [35S]GTPγS binding is quantified.

References

- 1. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action of the Terminal Complement Pathway on Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. researchgate.net [researchgate.net]

- 7. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. biorxiv.org [biorxiv.org]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

NDT 9513727: A Comprehensive Technical Guide to a C5a Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, can paradoxically contribute to inflammatory pathologies through the potent anaphylatoxin C5a and its interaction with the C5a receptor (C5aR1). C5aR1, a G protein-coupled receptor (GPCR), exhibits constitutive activity, a state of basal signaling even in the absence of its natural ligand. This has significant implications for inflammatory diseases where heightened C5aR1 activity is a key driver. NDT 9513727 is a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the human C5aR1. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.

Introduction to C5a and the C5a Receptor (C5aR1)

The complement fragment C5a is a powerful pro-inflammatory mediator generated during complement activation.[1] It exerts its effects by binding to the C5a receptor 1 (C5aR1, also known as CD88), a classical seven-transmembrane GPCR.[2] C5aR1 is predominantly expressed on myeloid cells, including neutrophils, monocytes, and macrophages.[2] The interaction between C5a and C5aR1 triggers a cascade of intracellular signaling events, leading to a range of physiological responses such as chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.[2][3]

A crucial aspect of C5aR1 is its capacity for constitutive activity, meaning it can signal without C5a binding.[4][5] This basal activity can be amplified in certain inflammatory conditions, making the receptor a highly attractive therapeutic target. Inverse agonists, such as this compound, are particularly valuable in this context as they can quell this ligand-independent signaling.[3]

This compound: A Potent C5aR1 Inverse Agonist

This compound, chemically identified as N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, is a small-molecule, orally bioavailable, and selective inverse agonist of the human C5aR1. Its discovery was the result of integrated in vitro affinity and functional screening combined with medicinal chemistry efforts.[3] Structural studies have revealed that this compound binds to an extra-helical site on the C5aR1, between transmembrane helices 3, 4, and 5, thereby stabilizing the inactive state of the receptor.[6]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a battery of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Assay Type | Cell/Membrane Source | Radioligand | Parameter | Value (nM) | Reference |

| Competition Radioligand Binding | Human Neutrophil Membranes | [125I]C5a | IC50 | 11.6 | [3] |

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Cell/System | Stimulus | Parameter | Value (nM) | Reference |

| GTPγS Binding (Antagonism) | Sf9 cell membranes expressing hC5aR | 10 nM hC5a | IC50 | 9.2 ± 0.9 | [7][8] |

| GTPγS Binding (Inverse Agonism) | Sf9 cell membranes expressing hC5aR | None | IC50 | 5.7 ± 1.6 | [8] |

| Calcium Mobilization | Dibutyryl cAMP differentiated U937 cells | EC80 hC5a | IC50 | 1.9 ± 0.11 | [7] |

| Chemotaxis | Human Neutrophils | C5a | IC50 | 1.1 - 9.2 | [3] |

| Oxidative Burst | - | C5a | IC50 | 1.1 - 9.2 | [3] |

| Degranulation | - | C5a | IC50 | 1.1 - 9.2 | [3] |

| CD11b Expression | - | C5a | IC50 | 1.1 - 9.2 | [3] |

Table 3: In Vivo Activity of this compound

| Animal Model | Assay | Effect | Reference |

| Gerbil | C5a-induced neutropenia | Effective inhibition | [3] |

| Cynomolgus Macaque | C5a-induced neutropenia | Effective inhibition | [3] |

Signaling Pathways and Mechanism of Action

C5aR1 Signaling Cascade

Upon agonist binding, C5aR1 couples to heterotrimeric G proteins, primarily of the Gi family.[1] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effector molecules. Key pathways include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and protein kinase C (PKC) activation. Another major pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, C5aR1 signaling engages the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[2]

Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of C5aR1, promoting the recruitment of β-arrestins.[9][10] β-arrestins play a dual role: they mediate receptor desensitization and internalization, thereby terminating G protein-dependent signaling, and they can also act as signal transducers themselves, initiating G protein-independent signaling cascades.[10][11][12]

Caption: C5aR1 Signaling and Inverse Agonism of this compound.

Mechanism of Inverse Agonism

GPCRs like C5aR1 can exist in an equilibrium between an inactive (R) and an active (R) conformation. Agonists bind preferentially to and stabilize the R state, shifting the equilibrium towards activation. In contrast, inverse agonists bind preferentially to and stabilize the inactive R state. This not only prevents agonist binding but also reduces the basal signaling that occurs due to the spontaneous conversion of R to R*. This compound, by binding to an allosteric site, induces a conformational change that favors the inactive state of C5aR1, thus acting as an inverse agonist.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand ([125I]C5a) from C5aR1.

Materials:

-

Membrane Preparation: Membranes from cells expressing human C5aR1 (e.g., human neutrophils or a recombinant cell line).

-

Radioligand: [125I]-labeled human C5a.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.2.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.2.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled C5a (e.g., 1 µM).

-

Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order: binding buffer, membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Radioligand Competition Binding Assay Workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to C5aR1. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is proportional to receptor activation.

Materials:

-

Membrane Preparation: Membranes from Sf9 cells co-expressing human C5aR1 and Gi proteins.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Agonist: Human C5a (for antagonism assay).

-

Test Compound: this compound at various concentrations.

-

Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure for Inverse Agonism:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add membrane preparation, GDP, and this compound dilutions.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration and wash with ice-cold buffer.

-

Dry the filter plate, add scintillation fluid, and count the radioactivity.

-

Determine the IC50 for the reduction in basal [35S]GTPγS binding.

Procedure for Antagonism:

-

Pre-incubate membranes with serial dilutions of this compound.

-

Add a fixed concentration of C5a (typically EC80).

-

Initiate the reaction by adding [35S]GTPγS and proceed as above.

-

Determine the IC50 for the inhibition of C5a-stimulated [35S]GTPγS binding.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to C5a stimulation and its inhibition by this compound.

Materials:

-

Cells: U937 cells, differentiated with dibutyryl cAMP.[7]

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Agonist: Human C5a.

-

Test Compound: this compound.

-

Apparatus: Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Culture and differentiate U937 cells.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells and resuspend them in assay buffer.

-

Pipette the cell suspension into a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of C5a (EC80) and immediately begin recording the fluorescence intensity over time.

-

Calculate the increase in fluorescence, which corresponds to the intracellular calcium concentration.

-

Determine the IC50 of this compound for the inhibition of C5a-induced calcium mobilization.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a C5a gradient.

Materials:

-

Chemoattractant: Human C5a.

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.1% HSA.[14]

-

Apparatus: Boyden chamber or Transwell inserts (3-5 µm pore size).[13][14]

Procedure:

-

Isolate neutrophils from healthy human blood.

-

Pre-incubate the neutrophils with various concentrations of this compound.

-

Add C5a to the lower chamber of the Boyden chamber/Transwell plate.

-

Add the pre-incubated neutrophils to the upper chamber.

-

Incubate at 37°C in a CO2 incubator for 60-120 minutes to allow for cell migration.[14]

-

Remove the upper chamber and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50.

Conclusion

This compound is a potent and selective C5aR1 inverse agonist with demonstrated efficacy in vitro and in vivo. Its ability to reduce the constitutive activity of C5aR1, in addition to blocking agonist-induced signaling, makes it a promising therapeutic candidate for a wide range of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the C5a-C5aR1 axis and the development of novel anti-inflammatory therapeutics.

References

- 1. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C5a receptor - Wikipedia [en.wikipedia.org]

- 3. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural mechanisms of constitutive activation in the C5a receptors with mutations in the extracellular loops: molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural mechanisms of constitutive activation in the C5a receptors with mutations in the extracellular loops: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the complement C5a receptor bound to the extra-helical antagonist NDT9513727 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Interaction of Phosphorylated C5aR1 With β-Arrestin1: A Comparative Structural Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]

NDT 9513727 structure and chemical properties

Technical Guide: NDT 9513727

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding this compound is not widely available in public-facing scientific literature. This guide is compiled based on available data, which primarily originates from patent literature. The experimental protocols and detailed chemical properties beyond what is disclosed in these documents are limited.

Introduction

This compound is identified as a GPR119 agonist. GPR119, a G-protein coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is known to stimulate the release of insulin and glucagon-like peptide-1 (GLP-1), respectively. Consequently, GPR119 agonists are investigated for their potential as therapeutic agents in the management of type 2 diabetes and other metabolic disorders.

Chemical Structure and Properties

This compound is a specific chemical entity with a defined structure. Its properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[[(2R,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy]-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid | Patent WO2012129344A1 |

| Molecular Formula | C22H26F3N3O3 | Calculated |

| Molecular Weight | 453.46 g/mol | Calculated |

| Canonical SMILES | CC1CC(OC2=CC(=C(C=C2)C(=O)O)NC3=NC=CC(=N3)C(F)(F)F)C(C(C)C)CC1 | Patent WO2012129344A1 |

| Class | GPR119 Agonist | Patent WO2012129344A1 |

Mechanism of Action and Signaling Pathway

As a GPR119 agonist, this compound functions by binding to and activating the GPR119 receptor. This activation initiates a downstream signaling cascade primarily through the Gαs protein subunit.

-

Binding and Activation: this compound binds to the GPR119 receptor on the surface of pancreatic β-cells or intestinal L-cells.

-

G-Protein Coupling: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein and the exchange of GDP for GTP on the Gαs subunit.

-

Adenylate Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylate cyclase (AC).

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Epac2.

-

In pancreatic β-cells , this cascade enhances glucose-stimulated insulin secretion.

-

In intestinal L-cells , it promotes the secretion of GLP-1.

-

Caption: GPR119 signaling pathway activated by this compound.

Experimental Protocols

The following outlines the general synthetic and assay methodologies as inferred from patent literature describing similar compounds. Specific details for this compound are proprietary and not fully disclosed.

General Synthesis Workflow

The synthesis of this compound likely involves a multi-step process, beginning with the coupling of key intermediates.

Caption: Generalized synthetic workflow for this compound.

Protocol:

-

Synthesis of Intermediates: Prepare the necessary starting materials, which typically include a substituted aminobenzoic acid and a functionalized pyrimidine derivative. For this compound, this would be a derivative of 4-hydroxy-2-aminobenzoic acid and 2-chloro-4-(trifluoromethyl)pyrimidine. The cyclohexyl moiety is introduced via an ether linkage.

-

Coupling Reaction: The core structure is assembled via a coupling reaction, such as a Buchwald-Hartwig or similar cross-coupling reaction, to form the C-N bond between the benzoic acid and pyrimidine rings.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove inorganic salts and soluble impurities. The crude product is then purified, typically using column chromatography on silica gel.

-

Final Characterization: The structure and purity of the final compound are confirmed using techniques like ¹H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro GPR119 Activity Assay

To determine the efficacy of this compound as a GPR119 agonist, a cell-based assay measuring cAMP accumulation is commonly employed.

Protocol:

-

Cell Culture: A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is cultured in appropriate media and conditions.

-

Assay Preparation: Cells are harvested and seeded into multi-well plates. They are typically incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Compound Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations. The cells are then incubated for a specific period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The results are used to generate a dose-response curve, from which key parameters like EC₅₀ (the concentration of agonist that gives half-maximal response) can be calculated.

Summary

This compound is a GPR119 agonist with potential applications in the treatment of type 2 diabetes. Its mechanism involves the activation of the Gαs-adenylate cyclase-cAMP signaling pathway, leading to enhanced insulin and GLP-1 secretion. While detailed experimental data is limited in the public domain, the general synthetic routes and in vitro assay methodologies are well-established for this class of compounds. Further research and publication are needed to fully elucidate the therapeutic potential and detailed pharmacological profile of this compound.

NDT 9513727: A Potent and Selective Inverse Agonist of the Human C5a Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens. However, dysregulation of this system can lead to excessive inflammation and tissue damage, implicating it in a wide range of inflammatory and autoimmune diseases. The anaphylatoxin C5a, a potent pro-inflammatory peptide generated during complement activation, exerts its effects primarily through the G protein-coupled receptor (GPCR), C5a receptor 1 (C5aR1, also known as CD88). Consequently, antagonism of C5aR1 presents a promising therapeutic strategy for mitigating the deleterious effects of uncontrolled C5a-mediated inflammation.[1][2]

This technical guide provides a comprehensive overview of NDT 9513727, a novel, orally bioavailable small-molecule inverse agonist of the human C5aR1.[1][3] We will delve into its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates.

Quantitative Analysis of this compound Activity at Human C5aR1

This compound has been extensively characterized through a battery of in vitro assays to determine its potency and efficacy at the human C5a receptor. The compound consistently demonstrates potent inhibition of C5a-stimulated responses in the low nanomolar range.

Binding Affinity

The affinity of this compound for C5aR1 was determined through competitive radioligand binding assays.

| Assay | Cell Type/Membrane Source | Radioligand | IC50 (nM) |

| C5a Competition Radioligand Binding | Human Neutrophil Membranes | [125I]C5a | 11.6 |

| Table 1: Radioligand binding affinity of this compound for human C5aR1.[1][3][4][5] |

Functional Antagonism

This compound effectively antagonizes various C5a-mediated cellular functions. The half-maximal inhibitory concentrations (IC50) across multiple functional assays are summarized below.

| Functional Assay | Cell Type | IC50 (nM) |

| GTPγS Binding | Sf9 cells expressing hC5aR | 9.2 |

| Ca2+ Mobilization | U937 cells | 1.9 |

| Oxidative Burst | Human Neutrophils | 1.1 |

| Degranulation (Myeloperoxidase Release) | Human Neutrophils | 3.0 |

| CD11b Upregulation | Human Neutrophils | 2.5 |

| Chemotaxis | Human Neutrophils | 2.2 |

| Table 2: Functional inhibitory activity of this compound in C5a-stimulated human cells.[1][3][4][5] |

Inverse Agonist Activity

A key characteristic of this compound is its inverse agonist activity. In the absence of the C5a agonist, this compound can reduce the basal signaling activity of C5aR1.

| Assay | Cell Type/Membrane Source | IC50 (nM) |

| Basal GTPγS Binding Inhibition | Sf9 cells expressing hC5aR | 5.7 |

| Table 3: Inverse agonist activity of this compound at human C5aR1.[4][5][6] |

Selectivity Profile of this compound

High selectivity is a critical attribute for any therapeutic agent to minimize off-target effects. This compound demonstrates remarkable selectivity for the human C5aR1 over the closely related C5L2 receptor (also known as GPR77).

| Receptor | Binding/Functional Activity | Comment |

| Human C5aR1 (CD88) | Potent Inverse Agonist (IC50 = 1.1 - 11.6 nM) | Primary target of this compound. |

| Human C5L2 (GPR77) | No significant binding or functional activity | Highly selective for C5aR1 over C5L2. |

| Table 4: Selectivity of this compound for C5aR1 versus C5L2. |

The structural basis for this high selectivity has been elucidated. A key interaction occurs between this compound and the Tryptophan residue at position 213 (Trp213) within the fifth transmembrane domain of C5aR1.[6][7] In contrast, the corresponding residue in C5L2 is Glycine (Gly211), and the absence of this critical interaction likely accounts for the selectivity of this compound for C5aR1.[6]

Signaling Pathways Modulated by this compound

C5a binding to C5aR1 initiates a cascade of intracellular signaling events that drive inflammatory responses. As an inverse agonist, this compound not only blocks C5a-induced signaling but also reduces the receptor's basal activity. The primary signaling pathways affected are canonical GPCR pathways coupled to Gαi proteins.

Activation of C5aR1 leads to the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits.[8] The Gβγ subunit activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8][9] These events, along with signaling through pathways such as PI3K/Akt and MAPK/ERK, culminate in various cellular responses including chemotaxis, degranulation, and cytokine production.[9][10][11][12] this compound effectively inhibits these downstream effects by preventing the initial G protein activation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Materials:

-

Membrane preparations from cells expressing human C5aR1 (e.g., human neutrophils or recombinant cell lines).

-

[125I]C5a (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]C5a, and serial dilutions of this compound.

-

Add the C5aR1-containing membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[1]

-

Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a GPCR. Agonists increase the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, while antagonists block this increase, and inverse agonists decrease basal binding.[9][10][13][14]

Materials:

-

Membrane preparations from Sf9 cells co-expressing human C5aR1 and Gαi/βγ subunits.

-

[35S]GTPγS.

-

GDP.

-

Recombinant human C5a (agonist).

-

This compound.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

96-well filter plates or SPA beads.

Procedure:

-

Pre-incubate the C5aR1-expressing membranes with GDP to ensure G proteins are in their inactive state.

-

In a 96-well plate, add the membranes, assay buffer, [35S]GTPγS, and serial dilutions of this compound.

-

To measure antagonism, add a fixed concentration of C5a (e.g., its EC80). To measure inverse agonism, omit the C5a.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by filtration and wash as described for the radioligand binding assay.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

Calculate the IC50 value from the concentration-response curve.

Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration following GPCR activation, typically those coupled to Gαq or Gαi (via Gβγ-PLC activation).

Materials:

-

U937 cells (a human monocytic cell line endogenously expressing C5aR1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Recombinant human C5a.

-

This compound.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Culture U937 cells and load them with the calcium-sensitive dye according to the manufacturer's instructions.

-

Plate the dye-loaded cells in a 96-well microplate.

-

Pre-incubate the cells with serial dilutions of this compound for a short period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of C5a into the wells and immediately measure the change in fluorescence over time.

-

The peak fluorescence intensity corresponds to the extent of calcium mobilization.

-

Determine the IC50 of this compound by plotting the inhibition of the C5a-induced calcium signal against the antagonist concentration.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, a key function of C5a.[4][8][15]

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chambers (e.g., Transwell plates with 3-5 µm pore size).

-

Assay medium (e.g., RPMI with 0.1% BSA).

-

Recombinant human C5a (chemoattractant).

-

This compound.

-

Calcein-AM or other cell viability dye for quantification.

Procedure:

-

Isolate neutrophils from fresh human blood.

-

Pre-incubate the neutrophils with various concentrations of this compound.

-

Place assay medium containing C5a in the lower chamber of the Transwell plate.

-

Add the pre-incubated neutrophils to the upper chamber (the insert).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker (like Calcein-AM) or by direct cell counting.

-

Calculate the IC50 for the inhibition of chemotaxis.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Structure of the complement C5a receptor bound to the extra-helical antagonist NDT9513727 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedha.com [biomedha.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]

A Comprehensive Technical Guide to NDT 9513727 (CAS 439571-48-9): A Potent C5a Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NDT 9513727, a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the human C5a receptor (C5aR).[1][2] The complement system, a crucial component of innate immunity, has three main effector arms: the C3a receptor, the C5a receptor (C5aR), and the membrane attack complex.[1] Due to its pro-inflammatory and immune-enhancing properties, the biological activity of C5a and its receptor has been extensively studied.[1] Specific antagonism of the C5aR holds therapeutic promise for a range of inflammatory diseases without compromising the protective immune response.[1] this compound, with the chemical name N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, has emerged as a significant tool for investigating the role of the C5aR in health and disease.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various in vitro and in vivo assays.

Table 1: In Vitro Potency of this compound in Functional Assays

| Assay Type | Cell Type/System | Parameter | Value (nM) | Reference |

| C5a Competition Radioligand Binding | Human Neutrophil Membranes | IC₅₀ | 11.6 | [1] |

| C5a-Stimulated [³⁵S]GTPγS Binding | hC5aR-expressing Sf9 Cell Membranes | IC₅₀ | 9.2 ± 0.9 | [2] |

| Basal [³⁵S]GTPγS Binding (Inverse Agonism) | hC5aR-expressing Sf9 Cell Membranes | IC₅₀ | 5.7 ± 1.6 | |

| C5a-Stimulated Ca²⁺ Mobilization | U937 Cells | IC₅₀ | 1.9 ± 0.11 | |

| C5a-Stimulated Oxidative Burst | Human Neutrophils | IC₅₀ | 1.1 | [1] |

| C5a-Stimulated Degranulation | Human Neutrophils | IC₅₀ | 3.2 | [1] |

| C5a-Stimulated CD11b Expression | Human Neutrophils | IC₅₀ | 4.5 | [1] |

| C5a-Stimulated Chemotaxis | Human Neutrophils | IC₅₀ | 2.5 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Assay | Route of Administration | Dose | Efficacy | Reference |

| Gerbil | C5a-Induced Neutropenia | Oral | 10 mg/kg | Effective Inhibition | [1] |

| Cynomolgus Macaque | C5a-Induced Neutropenia | Oral | 3 mg/kg | Effective Inhibition | [1] |

Signaling Pathways and Mechanism of Action

This compound functions as an inverse agonist at the human C5a receptor. The C5a receptor (C5aR1) is a classical G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins.[3][4] Upon binding of its endogenous ligand C5a, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. These pathways include the inhibition of adenylyl cyclase, activation of phosphoinositide 3-kinase (PI3K) and the Ras-MAPK pathway, and intracellular calcium mobilization, ultimately regulating cell growth, motility, metabolism, survival, and cytokine production.[3][5]

As an inverse agonist, this compound not only competitively blocks the binding of C5a but also reduces the basal, ligand-independent activity of the C5aR. This is demonstrated by its ability to decrease the baseline GTPγS binding in the absence of C5a stimulation.[2]

References

- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to NDT 9513727 for the Study of G-protein Coupled Receptors

For: Researchers, Scientists, and Drug Development Professionals

Subject: NDT 9513727, a potent and selective inverse agonist of the C5a Receptor (C5aR), for research and development applications.

Executive Summary

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response.[1] A key mediator of this response is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through the G-protein coupled receptor (GPCR), C5aR (also known as CD88).[2][3] The development of small molecule antagonists for C5aR has been a significant focus of pharmaceutical research, aiming to provide therapeutic benefits in a range of inflammatory diseases.[1] This document provides a comprehensive technical overview of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable small molecule identified as a potent and selective inverse agonist of the human C5a receptor.[1][4] This guide will detail its mechanism of action, present its pharmacological data, outline key experimental protocols for its study, and provide visual representations of its signaling context and experimental workflows.

Mechanism of Action of this compound

This compound acts as an inverse agonist at the human C5a receptor.[4] Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist can reduce the constitutive activity of a receptor, even in the absence of the natural ligand. This is particularly relevant for GPCRs like C5aR, which can exhibit a basal level of signaling. The inverse agonism of this compound was demonstrated by its ability to decrease the baseline GTP[γS] binding activity of membranes expressing the human C5aR.[4]

The C5a receptor primarily couples to pertussis toxin-sensitive Gαi proteins.[3] Upon activation by its endogenous ligand C5a, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. These dissociated subunits then trigger a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the MAPK/ERK and PI3K pathways.[2][5] These signaling events culminate in various cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][5] this compound effectively inhibits these C5a-stimulated responses.[1][4]

Visualizing the C5a Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-mediated signaling pathway of the C5a receptor and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency of this compound has been characterized across a range of in vitro assays. The following tables summarize the key quantitative data from the foundational study by Brodbeck et al. (2008).

Table 1: Receptor Binding Affinity

This table presents the inhibitory concentration (IC50) of this compound in a competitive radioligand binding assay using membranes from Sf9 cells expressing the human C5aR and [¹²⁵I]C5a as the radioligand.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Human C5aR | [¹²⁵I]C5a Competition Binding | 11.6 |

Table 2: Functional Antagonism and Inverse Agonism

This table summarizes the potency of this compound in various functional assays, demonstrating its ability to inhibit C5a-mediated cellular responses.

| Assay Type | Cell System | Stimulus | IC50 (nM) |

| GTP[γ³⁵S] Binding (Antagonism) | Sf9 cell membranes (hC5aR) | 10 nM hC5a | 9.2 |

| GTP[γ³⁵S] Binding (Inverse Agonism) | Sf9 cell membranes (hC5aR) | None | 2.4 |

| Intracellular Ca²⁺ Mobilization | Differentiated U937 cells | C5a | 1.9 |

| Chemotaxis | Human Neutrophils | C5a | 1.1 |

| Degranulation | Differentiated U937 cells | C5a | 7.1 |

| Oxidative Burst | Human Neutrophils | C5a | 3.0 |

| CD11b Expression | Human Neutrophils | C5a | 6.8 |

Data presented in the tables are derived from Brodbeck et al., 2008.[1][4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the information available in Brodbeck et al. (2008) and standard laboratory practices for these assays. For the exact, detailed protocols, readers are directed to the original publication.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the C5a receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Preparation: Sf9 cells expressing the human C5aR are harvested and cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and NaCl. The presence of NaCl was noted as critical for identifying this class of compounds.

-

Incubation: Membranes are incubated with a fixed concentration of [¹²⁵I]C5a and varying concentrations of this compound in a 96-well plate.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.

GTP[γ³⁵S] Binding Assay

This functional assay measures the activation of G-proteins by the C5a receptor and the inhibitory effect of this compound.

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, saponin, and GDP is used.

-

Reaction Mix: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound, with or without a stimulating concentration of C5a.

-

Incubation: The reaction is allowed to proceed at room temperature.

-

Termination and Filtration: The reaction is stopped by filtration through glass fiber filters.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

-

Data Analysis: Data are analyzed to determine the IC50 of this compound for both antagonism of C5a-stimulated binding and for its inverse agonist effect on basal binding.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block C5a-induced increases in intracellular calcium.

-

Cell Culture: Human U937 monocytic cells are cultured and differentiated, for example with dibutyryl cAMP, to increase C5aR expression.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Assay Procedure: Dye-loaded cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: C5a is added to stimulate calcium release from intracellular stores.

-

Detection: The change in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The inhibition of the C5a-induced calcium signal by this compound is used to calculate an IC50 value.

Chemotaxis Assay

This assay assesses the effect of this compound on the directed migration of neutrophils towards a C5a gradient.

-

Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood.

-

Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.

-

Chemoattractant: C5a is placed in the lower chamber to create a chemotactic gradient.

-

Cell Treatment: Isolated neutrophils are pre-incubated with different concentrations of this compound and then placed in the upper chamber.

-

Incubation: The plate is incubated to allow for cell migration through the membrane.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell staining and counting or by using a cell viability assay.

-

Data Analysis: The IC50 for the inhibition of chemotaxis is determined.

Degranulation Assay

This assay measures the release of granular contents from neutrophils or U937 cells upon stimulation and its inhibition by this compound.

-

Cell Preparation: Differentiated U937 cells or isolated human neutrophils are used.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: C5a is added to induce degranulation.

-

Measurement: The release of a specific granule marker (e.g., myeloperoxidase or β-hexosaminidase) into the supernatant is measured using an enzymatic activity assay.

-

Data Analysis: The concentration-dependent inhibition of granule release by this compound is used to calculate an IC50 value.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Radioligand Binding Assay Workflow

References

- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C5a receptor - Wikipedia [en.wikipedia.org]

- 3. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

NDT 9513727: A Deep Dive into the Discovery and Development of a Novel C5a Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and development of NDT 9513727, a potent and selective negative allosteric modulator (NAM) and inverse agonist of the human C5a receptor (C5aR). The complement system, a critical component of innate immunity, can become dysregulated in various inflammatory diseases, making the C5aR a compelling therapeutic target. This compound has emerged as a significant small molecule candidate for the treatment of such conditions.

Compound Profile and Physicochemical Properties

This compound, with the chemical name N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, is a novel, orally bioavailable small molecule.[1] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₃₆H₃₅N₃O₄ |

| Molecular Weight | 573.68 g/mol |

| CAS Number | 439571-48-9 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO and ethanol |

In Vitro Pharmacology and Potency

This compound has been extensively characterized through a battery of in vitro assays to determine its potency and mechanism of action at the human C5a receptor. The compound demonstrates potent inhibition of C5a-stimulated cellular responses.

| Assay Type | Cell Line / System | Parameter Measured | IC₅₀ (nM) |

| Radioligand Binding | Human Neutrophil Membranes | Displacement of ¹²⁵I-C5a | 11.6 |

| GTPγS Binding | Sf9 cells expressing hC5aR | Inhibition of C5a-stimulated [³⁵S]GTPγS binding | 2.4 |

| Calcium Mobilization | U937 Cells | Inhibition of C5a-induced Ca²⁺ flux | 1.9 |

| Chemotaxis | Human Neutrophils | Inhibition of C5a-induced migration | 1.1 |

| Degranulation (Myeloperoxidase Release) | Human Neutrophils | Inhibition of C5a-induced degranulation | 7.1 |

| Oxidative Burst | Human Neutrophils | Inhibition of C5a-induced superoxide production | 9.2 |

| CD11b Upregulation | Human Neutrophils | Inhibition of C5a-induced CD11b expression | 4.5 |

Data compiled from Brodbeck et al., 2008.[1]

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been evaluated in preclinical animal models, demonstrating its ability to inhibit C5a-mediated effects in vivo. Pharmacokinetic studies have confirmed its oral bioavailability.

In Vivo Pharmacodynamics

| Animal Model | Effect Measured | Route of Administration | Effective Dose |

| Gerbil | Inhibition of C5a-induced neutropenia | Oral | 3 - 30 mg/kg |

| Cynomolgus Macaque | Inhibition of C5a-induced neutropenia | Oral | 3 - 30 mg/kg |

Data from Brodbeck et al., 2008.[1]

Pharmacokinetic Parameters

| Species | Oral Bioavailability (%) | Tₘₐₓ (h) | Cₘₐₓ (µM) | T₁/₂ (h) |

| Rat | 73 | 2.0 | 5.98 | 4.8 |

| Cynomolgus Macaque | 26 | 4.0 | 0.83 | 7.9 |

Data from Brodbeck et al., 2008 and other commercial sources.[1][2]

Signaling Pathways and Mechanism of Action

This compound acts as a negative allosteric modulator and inverse agonist of the C5a receptor, a G protein-coupled receptor (GPCR). Upon binding of its ligand, C5a, the C5aR activates intracellular signaling cascades that mediate pro-inflammatory responses. This compound binds to an extra-helical site on the receptor, distinct from the C5a binding site, and stabilizes the inactive conformation of the receptor, thereby inhibiting both basal and C5a-induced signaling.

References

NDT 9513727: A Technical Guide to its Interaction with Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NDT 9513727, a potent and orally bioavailable small-molecule inverse agonist of the C5a receptor. It details the compound's effects on key inflammatory pathways, summarizes its pharmacological data, outlines the experimental protocols used for its characterization, and visualizes the relevant signaling cascades.

Introduction to this compound and the C5a Receptor

This compound, chemically known as N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, is a novel compound identified as a potent inverse agonist of the human C5a receptor (C5aR, also known as CD88).[1][2] The C5a receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the innate immune response.[1] Its activation by the anaphylatoxin C5a, a component of the complement system, triggers a cascade of pro-inflammatory events.[1] Due to its central role in inflammation, the C5a receptor is a promising therapeutic target for a wide range of inflammatory diseases.[1] this compound represents a significant development in the search for small-molecule antagonists of this receptor.[1]

Mechanism of Action: Inverse Agonism at the C5a Receptor

This compound functions as an inverse agonist at the human C5a receptor.[1][2] This means that it not only blocks the binding and subsequent signaling of the endogenous ligand C5a but also reduces the basal, or constitutive, activity of the receptor.[2][3] This property was demonstrated in studies where this compound was able to reduce the baseline GTP[γ-³⁵S] binding activity in cell membranes expressing the human C5aR, even in the absence of C5a.[2][3]

The interaction of this compound with the C5aR is competitive and surmountable by high concentrations of C5a.[2]

Quantitative Pharmacological Data

The inhibitory effects of this compound on various C5a-stimulated cellular responses have been quantified, demonstrating its high potency. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibition of C5a-Stimulated Responses by this compound [1][2]

| Assay | Cell Type/System | IC₅₀ (nM) |

| C5a Competition Radioligand Binding | Membranes from cells expressing human C5aR | 11.6 |

| GTP[γ-³⁵S] Binding | Sf9 cell membranes expressing human C5aR | 9.2 |

| Intracellular Ca²⁺ Mobilization | Dibutyryl cAMP differentiated U937 cells | 1.9 |

| Oxidative Burst | Various cell types | 1.1 - 9.2 (range) |

| Degranulation | Various cell types | 1.1 - 9.2 (range) |

| Cell Surface CD11b Expression | Various cell types | 1.1 - 9.2 (range) |

| Chemotaxis | Various cell types | 1.1 - 9.2 (range) |

Table 2: In Vivo Inhibition of C5a-Induced Neutropenia by this compound [1][2]

| Animal Model | Effect |

| Gerbil | Effective inhibition of C5a-induced neutropenia |

| Cynomolgus Macaque | Effective inhibition of C5a-induced neutropenia |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by inhibiting the signaling cascades downstream of the C5a receptor. The binding of C5a to its receptor typically activates heterotrimeric G proteins, leading to a variety of cellular responses.

Caption: C5a Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines the key assays used in the characterization of this compound, as described in the primary literature.[1][2]

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the human C5a receptor.

-

Methodology:

-

Membranes from Sf9 cells expressing the recombinant human C5aR were prepared.

-

Membranes were incubated with a fixed concentration of radiolabeled C5a ([¹²⁵I]C5a) and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled C5a.

-

Following incubation, the membranes were harvested, and the bound radioactivity was quantified using a gamma counter.

-

IC₅₀ values were calculated from the competition binding curves.

-

GTP[γ-³⁵S] Binding Assay

-

Objective: To assess the functional activity of this compound as an agonist, antagonist, or inverse agonist.

-

Methodology:

-

Sf9 cell membranes co-expressing the human C5aR and G proteins (Gαi2, Gβ1, and Gγ2) were used.

-

For antagonist/inverse agonist mode, membranes were incubated with a fixed concentration of C5a and varying concentrations of this compound in the presence of GDP and GTP[γ-³⁵S].

-

For inverse agonist mode, membranes were incubated with varying concentrations of this compound in the absence of C5a.

-

The amount of bound GTP[γ-³⁵S] was determined by scintillation counting.

-

IC₅₀ values were determined from the dose-response curves.

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure the inhibitory effect of this compound on C5a-induced calcium release from intracellular stores.

-

Methodology:

-

Human U937 cells were differentiated with dibutyryl cyclic AMP.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells were pre-incubated with varying concentrations of this compound.

-

Cells were then stimulated with a fixed concentration of recombinant human C5a.

-

Changes in intracellular calcium concentration were measured using a fluorometer.

-

IC₅₀ values were calculated from the inhibition curves.

-

Caption: General Experimental Workflow for the Characterization of this compound.

Clinical Context and Future Directions

While this compound itself has not been reported in clinical trials, the development of other C5a receptor antagonists highlights the therapeutic potential of this target. For instance, Neurogen Corporation, the discoverer of this compound, advanced another C5a receptor antagonist, NGD-2000-1, into Phase II clinical trials for rheumatoid arthritis and asthma. More recently, avacopan, an orally administered C5a receptor antagonist, has been approved for the treatment of ANCA-associated vasculitis, demonstrating the clinical viability of this therapeutic strategy.

The preclinical profile of this compound, with its high potency and oral bioavailability, suggests that it could be a valuable tool for further research into the role of the C5a-C5aR axis in various inflammatory and autoimmune diseases. The detailed understanding of its mechanism and effects on inflammatory pathways provides a strong foundation for the development of next-generation C5a receptor modulators.

References

Methodological & Application

Application Notes and Protocols for NDT 9513727 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDT 9513727 is a potent and selective small-molecule inverse agonist of the human C5a receptor (C5aR, CD88). The complement component C5a is a powerful pro-inflammatory peptide that, upon binding to C5aR, triggers a cascade of inflammatory responses.[1] By acting as an inverse agonist, this compound not only blocks the binding of C5a but also reduces the basal signaling activity of the receptor.[2][3] This makes it a valuable tool for studying the physiological and pathological roles of the C5a/C5aR axis and a potential therapeutic agent for a range of inflammatory diseases.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inhibitory effects on C5aR-mediated cellular functions.

Mechanism of Action

This compound functions as a C5a receptor inverse agonist. In cell-based functional assays, it has been shown to inhibit C5a-stimulated responses such as G-protein activation, intracellular calcium mobilization, oxidative burst, degranulation, and chemotaxis in various cell types.[1]

Quantitative Data Summary

The inhibitory potency of this compound across different cell-based assays is summarized in the table below. These values highlight the sub-nanomolar to low nanomolar efficacy of the compound.

| Assay Type | Cell Type | IC50 (nM) | Reference |

| C5a Competition Radioligand Binding | - | 11.6 | [1] |

| GTPγS Binding (Antagonism of C5a) | Sf9 cell membranes expressing hC5aR | 9.2 ± 0.9 | [2][3] |

| GTPγS Binding (Inverse Agonism) | Sf9 cell membranes expressing hC5aR | 5.7 ± 1.6 | [2][3] |

| Intracellular Ca2+ Mobilization | Differentiated U937 cells | 1.9 ± 0.11 | [2] |

| Oxidative Burst | Human Neutrophils | 1.1 | [1] |

| Degranulation | Human Neutrophils | 9.2 | [1] |

| Chemotaxis | Human Neutrophils | 1.1 | [1] |

Signaling Pathway

The C5a receptor is a G-protein coupled receptor (GPCR). Upon activation by C5a, it initiates a signaling cascade that leads to various cellular responses. This compound inhibits these downstream effects by preventing receptor activation.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit C5a-induced increases in intracellular calcium concentration. The human monocytic cell line U937, differentiated to a macrophage-like phenotype, is a suitable model as it endogenously expresses C5aR.[4][5]

Materials:

-

U937 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

This compound

-

Recombinant human C5a

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with injection capabilities

Protocol:

-

Cell Culture and Differentiation:

-

Culture U937 cells in RPMI-1640 supplemented with 10% FBS.

-

To differentiate, seed cells at 2 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48-72 hours.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells once with HBSS.

-

Load the cells with Fluo-4 AM (or another suitable calcium indicator) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of C5a (at a concentration that elicits a submaximal response, e.g., EC80, typically around 1-10 nM) into each well.

-

Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the vehicle control (100% response) and no-stimulus control (0% response).

-

Generate a dose-response curve and calculate the IC50 value for this compound.

-

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of neutrophils towards a C5a gradient.

Materials:

-

Freshly isolated human neutrophils

-

This compound

-

Recombinant human C5a

-

Chemotaxis chamber (e.g., Boyden chamber) with a 3-5 µm pore size membrane

-

HBSS with 0.1% BSA

-

Calcein-AM or other cell viability stain for quantification

Protocol:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Resuspend the purified neutrophils in HBSS with 0.1% BSA at a concentration of 1-2 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add HBSS with 0.1% BSA containing C5a (1-10 nM) to the lower wells of the chemotaxis chamber.

-

In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 15-30 minutes at room temperature.

-

Place the microporous membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane, and count them under a microscope.

-

Alternatively, quantify the migrated cells in the lower chamber by lysing them and measuring a fluorescent or luminescent viability marker (e.g., pre-labeling with Calcein-AM and measuring fluorescence).

-

-

Data Analysis:

-

Determine the number of migrated cells for each condition.

-

Normalize the data to the C5a-only control (100% migration) and the buffer-only control (basal migration).

-

Generate a dose-response curve and calculate the IC50 value for this compound.

-

Oxidative Burst Assay

This assay measures the production of reactive oxygen species (ROS) by neutrophils in response to C5a and its inhibition by this compound.

Materials:

-

Freshly isolated human neutrophils

-

This compound

-

Recombinant human C5a

-

Dihydrorhodamine 123 (DHR 123) or other ROS-sensitive probe

-

HBSS

-

96-well plate

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Neutrophil Isolation:

-

Isolate neutrophils as described in the chemotaxis assay protocol.

-

Resuspend cells in HBSS at 1-2 x 10^6 cells/mL.

-

-

Compound and Dye Incubation:

-

In a 96-well plate, add neutrophils and various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control.

-

Add DHR 123 to a final concentration of 1-5 µM.

-

Incubate for 15 minutes at 37°C.

-

-

Stimulation and Measurement:

-

Add C5a (10-100 nM) to stimulate the oxidative burst.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence of rhodamine 123 (the oxidized product of DHR 123) using a flow cytometer or fluorescence plate reader.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity for each sample.

-

Normalize the data to the C5a-only control (100% response) and the unstimulated control (0% response).

-

Generate a dose-response curve and calculate the IC50 value for this compound.

-

Degranulation Assay

This assay quantifies the release of granular enzymes (e.g., myeloperoxidase or elastase) from neutrophils upon C5a stimulation and its inhibition by this compound.

Materials:

-

Freshly isolated human neutrophils

-

This compound

-

Recombinant human C5a

-

Cytochalasin B

-

HBSS

-

Enzyme substrate for the specific granule content being measured (e.g., o-dianisidine for myeloperoxidase)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Neutrophil Isolation:

-

Isolate neutrophils as previously described.

-

Resuspend in HBSS at 2-5 x 10^6 cells/mL.

-

-

Pre-incubation:

-

Pre-treat neutrophils with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.

-

Add various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control and incubate for an additional 10 minutes.

-

-

Stimulation:

-

Add C5a (10-100 nM) to induce degranulation.

-

Incubate for 15-30 minutes at 37°C.

-

-

Measurement of Enzyme Activity:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the appropriate enzyme substrate and measure the change in absorbance over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of enzyme activity for each sample.

-